molecular formula C14H10ClNO4 B5758203 3-nitrobenzyl 3-chlorobenzoate

3-nitrobenzyl 3-chlorobenzoate

Cat. No. B5758203
M. Wt: 291.68 g/mol
InChI Key: VIYBOOLZRPKMSZ-UHFFFAOYSA-N
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Description

3-nitrobenzyl 3-chlorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of benzene and has a molecular formula of C13H8ClNO4.

Mechanism of Action

The mechanism of action of 3-nitrobenzyl 3-chlorobenzoate involves the absorption of ultraviolet light, which leads to the cleavage of the nitrobenzyl group. This cleavage results in the release of the protected functional group, which can then undergo further reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-nitrobenzyl 3-chlorobenzoate. However, it is known that this compound is relatively stable and non-toxic, making it suitable for use in various scientific research studies.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 3-nitrobenzyl 3-chlorobenzoate in lab experiments is its photolabile nature, which allows for the controlled release of protected functional groups. This compound is also relatively easy to synthesize and has a high purity level. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

There are several future directions for the use of 3-nitrobenzyl 3-chlorobenzoate in scientific research. One of the potential applications of this compound is in the field of drug delivery. It can be used as a photosensitive drug carrier, allowing for the controlled release of drugs in response to light. Additionally, this compound can be used in the fabrication of microfluidic devices, which have potential applications in various fields, including biomedical research and environmental monitoring.
Conclusion:
In conclusion, 3-nitrobenzyl 3-chlorobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound has been used as a photolabile protecting group in organic synthesis and as a photosensitive crosslinking agent in the fabrication of microfluidic devices. While there is limited information available on the biochemical and physiological effects of this compound, it is relatively stable and non-toxic, making it suitable for use in various scientific research studies. There are several future directions for the use of 3-nitrobenzyl 3-chlorobenzoate in scientific research, including drug delivery and microfluidic device fabrication.

Synthesis Methods

The synthesis of 3-nitrobenzyl 3-chlorobenzoate can be achieved through a multi-step reaction process. The first step involves the nitration of benzene to produce 3-nitrobenzaldehyde. The second step involves the reaction of 3-nitrobenzaldehyde with thionyl chloride to produce 3-nitrobenzoyl chloride. The final step involves the reaction of 3-nitrobenzoyl chloride with 3-chlorobenzoic acid to produce 3-nitrobenzyl 3-chlorobenzoate.

Scientific Research Applications

3-nitrobenzyl 3-chlorobenzoate has been used in various scientific research studies due to its potential applications in different fields. One of the significant applications of this compound is in the field of photochemistry. It has been used as a photolabile protecting group for various functional groups in organic synthesis. This compound has also been used as a photosensitive crosslinking agent in the fabrication of microfluidic devices.

properties

IUPAC Name

(3-nitrophenyl)methyl 3-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c15-12-5-2-4-11(8-12)14(17)20-9-10-3-1-6-13(7-10)16(18)19/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIYBOOLZRPKMSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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